2,2,3,3-Tetramethylaziridine
Description
2,2,3,3-Tetramethylaziridine (CAS 67004-18-4) is a strained three-membered heterocyclic compound featuring a nitrogen atom in a saturated ring structure with four methyl substituents at the 2- and 3-positions. Its steric hindrance and electronic properties make it a unique scaffold in synthetic and coordination chemistry.
Properties
CAS No. |
5910-14-5 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
2,2,3,3-tetramethylaziridine |
InChI |
InChI=1S/C6H13N/c1-5(2)6(3,4)7-5/h7H,1-4H3 |
InChI Key |
HMDSXVUTCZSHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N1)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3,3-Tetramethylaziridine can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-2-butene with chloramine-T in the presence of a base. This reaction proceeds via the formation of an intermediate aziridinium ion, which then undergoes ring closure to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetramethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aziridine ring opens to form different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of amines.
Substitution: Formation of various substituted amines and alcohols.
Scientific Research Applications
2,2,3,3-Tetramethylaziridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethylaziridine involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various molecular targets. These interactions can result in the modification of biological molecules, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Stereochemical Stability
This contrasts with 1-methoxy-2,2,3,3-tetramethylaziridine, which undergoes slow nitrogen inversion at room temperature, detectable via split NMR signals .
Comparison with Similar Aziridine Derivatives
The structural and functional differences between 2,2,3,3-tetramethylaziridine and related compounds are summarized below:
Key Findings from Comparative Studies
Steric and Electronic Effects :
- The four methyl groups in this compound create significant steric bulk, preventing isomerization in N-chlorosulfenyl derivatives. In contrast, methoxy or aryl substituents (e.g., phenyl in trans-2-methyl-3-phenylaziridine) introduce electronic modulation, altering inversion rates or metal-ligand bonding .
Coordination Chemistry :
- This compound forms neutral RuIII complexes with elongated Ru–N bonds (~2.10 Å), while phenyl-substituted analogs (e.g., trans-2-methyl-3-phenylaziridine) show similar bonding but enhanced stability due to π-interactions .
Synthetic Utility :
- The parent compound’s synthesis via thermolysis is moderate-yielding (36%) but reliable. Methoxylation or aryl functionalization requires additional steps, reducing practicality for large-scale applications .
Research Implications and Limitations
- Strengths : The steric protection of this compound makes it ideal for studying stereochemical stability in aziridine derivatives. Its Ru complexes are valuable for mechanistic studies in catalysis.
- Limitations : Low solubility in polar solvents and challenges in functionalizing the methylated core limit its use in fine chemical synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
